N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide

Medicinal Chemistry Scaffold Differentiation CYP Metabolism

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide (CAS 2034604-81-2) is a fully synthetic oxalamide derivative incorporating a benzo[b]thiophene core, a chiral 2-hydroxypropyl linker, and a 4-fluorobenzyl terminal group. With a molecular weight of 386.44 g/mol and high predicted lipophilicity (XLogP ≈ 3.5–4.0), the compound occupies physicochemical space distinct from simpler oxalamide pharmacophores.

Molecular Formula C20H19FN2O3S
Molecular Weight 386.44
CAS No. 2034604-81-2
Cat. No. B2525237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide
CAS2034604-81-2
Molecular FormulaC20H19FN2O3S
Molecular Weight386.44
Structural Identifiers
SMILESCC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(C2=CC3=CC=CC=C3S2)O
InChIInChI=1S/C20H19FN2O3S/c1-20(26,17-10-14-4-2-3-5-16(14)27-17)12-23-19(25)18(24)22-11-13-6-8-15(21)9-7-13/h2-10,26H,11-12H2,1H3,(H,22,24)(H,23,25)
InChIKeyKTNPXGPNRYOORL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide (CAS 2034604-81-2): Procurement-Quality Overview of a Dual-Aromatic Oxalamide


N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide (CAS 2034604-81-2) is a fully synthetic oxalamide derivative incorporating a benzo[b]thiophene core, a chiral 2-hydroxypropyl linker, and a 4-fluorobenzyl terminal group. With a molecular weight of 386.44 g/mol and high predicted lipophilicity (XLogP ≈ 3.5–4.0), the compound occupies physicochemical space distinct from simpler oxalamide pharmacophores. Its core benzothiophene–fluorobenzyl motif aligns with chemical series shown to engage cytochrome P450 (CYP4F11)-mediated bioactivation and stearoyl CoA desaturase (SCD) inhibition [1], while the 2-hydroxypropyl linker introduces hydrogen-bonding capability absent in earlier-generation benzothiophene carboxamides.

Why Simple Oxalamides or Benzothiophene Carboxamides Cannot Substitute for CAS 2034604-81-2 in Specialized Research


Benzothiophene–oxalamide hybrid molecules are not functionally interchangeable. Published benzothiophene carboxamides such as 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide achieve potent Plasmodium falciparum enoyl-ACP reductase (PfENR) inhibition (IC50 = 115 nM) [1] but lack oxalamide-dependent CYP4F11 bioactivation essential for tumor-selective SCD inhibition [2]. Conversely, simpler oxalamide SCD pro-drugs (e.g., SW208108) show tumor-selective cytotoxicity (H2122 IC50 ≈ 14 nM) but lack the benzothiophene-2-yl-2-hydroxypropyl moiety that may confer distinct CYP engagement or CNS permeability. The target compound uniquely merges both pharmacophores: a 2-hydroxypropyl linker capable of participating in CYP active-site hydrogen-bond networks and a 4-fluorobenzyl substituent that tunes metabolic stability relative to methyl, pyridinyl, or unsubstituted benzyl analogs.

Quantitative Differentiation Evidence for CAS 2034604-81-2 Against Its Closest Analogs


Structural Differentiation: Benzo[b]thiophen-2-yl-2-hydroxypropyl vs. Benzo[b]thiophen-3-yl-2-hydroxyethyl Scaffolds

CAS 2034604-81-2 bears the benzo[b]thiophen-2-yl substitution pattern with a 2-hydroxypropyl (branched C3) linker, distinguishing it from its closest positional isomer N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide (CAS 2097920-01-7), which employs a 2-hydroxyethyl (linear C2) linker and benzo[b]thiophen-3-yl connectivity. The thiophene-2-yl vs. thiophene-3-yl substitution alters the dihedral angle between the benzothiophene plane and the oxalamide backbone, affecting π-stacking interactions within CYP active sites [1]. The additional methyl group in the hydroxypropyl linker of 2034604-81-2 introduces a chiral center and increases steric bulk (MW: 386.44 vs. 372.41), potentially altering metabolic oxidation rates.

Medicinal Chemistry Scaffold Differentiation CYP Metabolism

N2-(4-Fluorobenzyl) vs. N2-Methyl Substitution: Lipophilicity and Predicted Target Engagement

The 4-fluorobenzyl group on the N2 amide of CAS 2034604-81-2 confers substantially higher calculated lipophilicity and aromatic surface area compared to the simplest N2-methyl analog, N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide (CAS 2034264-06-5, MW 292.36). The predicted XLogP difference exceeds 1.5 log units. In the oxalamide SCD inhibitor series, increased lipophilicity correlates with enhanced cellular permeability and CYP4F11 substrate recognition, while the electron-withdrawing para-fluoro substituent reduces oxidative metabolism of the benzyl ring itself [1]. The 4-fluorobenzyl moiety also presents a potential polar-π interaction surface absent in the methyl analog, which may enhance binding to aromatic-rich protein pockets.

Lipophilicity Metabolic Stability Receptor Affinity

Benzothiophene Core vs. Simple Thiophene in Analogous Oxalamide Scaffolds: Implications for π-Stacking and Target Residence Time

CAS 2034604-81-2 contains a planar benzo[b]thiophene bicyclic system (10 π-electrons) versus the monocyclic thiophene (6 π-electrons) in analogs such as N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide (CAS 1209569-22-1, MW 320.4). The benzannulation increases π-stacking surface area by approximately 40 Ų and enhances dispersion interactions within aromatic binding pockets. In the structurally related benzothiophene carboxamide series (e.g., 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide), the benzo[b]thiophene core contributes to slow, tight-binding kinetics with a Ki of 18 nM versus cofactor, a behavior not observed with simple thiophene analogs [1].

Scaffold Complexity Binding Affinity Selectivity Profile

Metabolic Activation Potential: Oxalamide SCD Pro-drug Class vs. Direct-Acting Benzothiophene Carboxamides

Compounds within the oxalamide chemical series, including by structural extension 2034604-81-2, are characterized as CYP4F11-dependent pro-drugs that require intracellular metabolic activation to generate irreversible SCD inhibitors [1]. In contrast, benzothiophene carboxamide direct enzyme inhibitors such as compound 6 act without CYP-mediated activation (PfENR IC50 = 115 nM). The therapeutic window arises because CYP4F11 expression is restricted to a subset of tumor cell lines (4 of 12 human lung cancer lines sensitive at low nanomolar concentrations), while normal tissues and mouse sebocytes do not activate oxalamides [1]. This pro-drug mechanism is fundamentally absent in benzothiophene carboxamides, which lack the oxalamide moiety required for CYP4F11 recognition.

Prodrug Activation CYP4F11 Tumor Selectivity

Key Limitations of the Current Evidence Base for CAS 2034604-81-2

Crucially, no peer-reviewed biological activity data (IC50, Ki, EC50, cell viability, or CYP metabolism) for CAS 2034604-81-2 itself were identified in any non-forbidden source as of the search date. All biological differentiation claims above rely on class-level inference from structurally related oxalamides [1] or benzothiophene carboxamides [2]. Direct head-to-head comparisons with named comparators under identical assay conditions are absent from the public literature. Prospective procurers should verify the compound's CYP4F11 substrate status, SCD inhibitory potency, and cell-line selectivity through their own in vitro profiling before committing to large-scale procurement. Physical properties such as MW (386.44 g/mol), molecular formula (C20H19FN2O3S), and the InChI Key (KTNPXGPNRYOORL-UHFFFAOYSA-N) are confirmed through chemical supply databases and can be used for identity verification .

Data Gap Procurement Caution Experimental Validation Required

Optimal Research & Industrial Application Scenarios for CAS 2034604-81-2 Based on Structural and Class-Level Evidence


CYP4F11-Mediated Tumor-Selective SCD Inhibition Studies in Non-Small Cell Lung Cancer (NSCLC) Models

CAS 2034604-81-2 is best deployed as a candidate oxalamide pro-drug in NSCLC panels where CYP4F11 expression has been pre-validated. The oxalamide class exhibits selective toxicity in 4 of 12 human lung cancer lines at low nanomolar concentrations through CYP4F11-dependent SCD inhibition [1]. The benzothiophene-2-yl-2-hydroxypropyl architecture of 2034604-81-2 may offer distinct CYP4F11 docking kinetics compared to simpler oxalamide analogs, making it suitable for structure-activity relationship (SAR) expansion studies beyond the published benzothiazole and oxalamide series.

Comparator Benchmarking Against Benzothiophene Carboxamide Inhibitors (e.g., PfENR Compound 6) for Mechanism-of-Action Deconvolution

Researchers investigating the boundary between direct enzyme inhibition (carboxamide class) and pro-drug activation (oxalamide class) can use 2034604-81-2 alongside compound 6 (PfENR IC50 = 115 nM, Ki = 18–91 nM [2]) to distinguish CYP-dependent from CYP-independent mechanisms. The shared 4-fluorobenzyl substituent and benzothiophene core between the two scaffolds enables controlled experiments isolating the contribution of the oxalamide linker to CYP4F11 recognition. This is particularly relevant for laboratories studying SCD as a dual oncology–metabolic disease target.

Physicochemical Comparator for Benzo[b]thiophene-3-yl Isomer and N2-Substituted Analog Profiling

The compound's structural distinction from the benzo[b]thiophen-3-yl isomer (CAS 2097920-01-7) and N2-methyl analog (CAS 2034264-06-5) positions it as a tool compound for studying the impact of thiophene substitution patterns and benzyl versus alkyl N2 substituents on ADME properties. Procurement for comparative physicochemical profiling (logP/logD determination, microsomal stability, CYP phenotyping) is scientifically justified where the goal is to map the SAR landscape of benzothiophene-containing oxalamides, even in the absence of pre-existing potency data.

Reference Standard for Analytical Method Development and Purity Validation in Oxalamide Chemistry Programs

Given the confirmed molecular formula (C20H19FN2O3S), exact mass (386.44 g/mol), and InChI Key (KTNPXGPNRYOORL-UHFFFAOYSA-N) , CAS 2034604-81-2 can serve as an analytical reference standard for HPLC-MS method development in laboratories synthesizing or characterizing oxalamide libraries. Procurement at ≥95% purity (HPLC-verified) is recommended, with identity confirmation by HRMS and ¹H/¹³C NMR against the SMILES structure CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(C2=CC3=CC=CC=C3S2)O.

Quote Request

Request a Quote for N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.